molecular formula C11H9BrN4 B581246 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1072944-89-8

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B581246
CAS No.: 1072944-89-8
M. Wt: 277.125
InChI Key: MMFBOTSACKFHNW-UHFFFAOYSA-N
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Description

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a high-purity chemical building block designed for research and development in medicinal and organic chemistry. As a member of the 5-aminopyrazole-4-carbonitrile family, this compound serves as a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are of significant interest in drug discovery . The pyrazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antifungal, and anticancer properties . The presence of both amino and nitrile functional groups on the pyrazole ring enhances its reactivity, allowing for further cyclization and functionalization to create novel compounds for biological screening . Researchers can utilize this reagent in multi-component reactions and other synthetic methodologies to develop potential lead compounds. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBOTSACKFHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674826
Record name 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-89-8
Record name 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under mild conditions . The reaction yields the desired pyrazole derivative in high yields (86-96%).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product . The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Molecular hydrogen with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Pyrazoline and pyrazolidine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile serves as a critical building block in the synthesis of various biologically active compounds. Its derivatives have shown potential in:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound, demonstrating moderate to good inhibitory effects against multiple bacterial strains .
  • Anti-inflammatory Properties : Compounds derived from 5-amino-pyrazole have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Some derivatives of this compound have been investigated for their anticancer potential. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-pyrazole has led to compounds that show promise as anticancer agents through various mechanisms .

Synthesis of Novel Compounds

The synthesis of this compound is often achieved through mechanochemical methods that enhance yield and reduce reaction times. Recent studies have focused on:

  • Green Chemistry Approaches : Utilizing environmentally friendly catalysts such as tannic acid-functionalized silica-coated nanoparticles has been explored to synthesize this compound efficiently . This method not only improves yield but also allows for the recycling of catalysts.
  • Diverse Synthetic Pathways : The compound can be synthesized via direct condensation reactions with various aryl hydrazines and malononitrile, leading to a range of substituted pyrazole derivatives with enhanced biological activities .

Case Studies and Research Findings

StudyFocusFindings
Trofimov et al. (2021)Synthesis via mechanochemical methodsDeveloped an efficient method for synthesizing 5-amino-pyrazole derivatives with high yields and short reaction times .
Beyzaei et al. (2017)Antibacterial activityEvaluated antibacterial effects of synthesized pyrazolo[3,4-d]pyrimidine derivatives, showing moderate to good activity against multiple bacterial strains .
Cu-Promoted Synthesis (2025)Anticancer potentialInvestigated the anticancer properties of pyrazole-fused compounds derived from 5-amino-pyrazole, highlighting their effectiveness in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile Substituents: Fluorine at the ortho position of the phenyl ring. Molecular formula: C₁₁H₉FN₄ (MW: 230.22 g/mol).
  • 5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Substituents: Hydroxyl group at the para position. Molecular formula: C₁₁H₁₀N₄O (MW: 214.23 g/mol). Key difference: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions .
Polyhalogenated Derivatives
  • Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) Substituents: Two chlorine atoms, a trifluoromethyl group on the phenyl ring, and a sulfinyl group. Molecular formula: C₁₂H₄Cl₂F₆N₄OS (MW: 437.14 g/mol). Key difference: The trifluoromethyl and sulfinyl groups enhance pesticidal activity by increasing lipophilicity and target-site binding affinity .

Variations in the Pyrazole Core

Substituents at Position 3
  • 5-Amino-1-(3-bromophenyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile Substituents: Methylthio (-SCH₃) instead of methyl (-CH₃). Molecular formula: C₁₁H₉BrN₄S (MW: 317.20 g/mol). Key difference: The sulfur atom in the methylthio group may improve metal-binding properties, relevant in catalysis or enzyme inhibition .
Functional Group Modifications
  • 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile Substituents: A bromopropanoyl group at position 1. Molecular formula: C₈H₈BrN₃O (MW: 257.08 g/mol). Key difference: The acyl group introduces electrophilicity, enabling nucleophilic substitution reactions for further derivatization .

Biological Activity

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

  • Chemical Structure : The compound features a pyrazole ring with an amino group and a bromophenyl substituent, contributing to its biological activity.
  • Molecular Formula : C₁₁H₉BrN₄
  • CAS Number : 1072944-89-8
  • Molecular Weight : 277.12 g/mol

This compound exhibits its biological effects primarily through:

  • Target Organisms : It has been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively.

Mode of Action

The compound interacts with its targets by disrupting critical biochemical pathways, leading to cell death. This is achieved through:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, affecting the overall metabolic flux within the target organisms.

The biological activity of this compound can be attributed to its ability to modulate various cellular processes:

  • Cellular Effects : It influences cell signaling pathways and gene expression, potentially altering cellular metabolism. For instance, it has been observed to modify the expression of genes linked to cell growth and differentiation .

Biochemical Analysis

The interactions between this compound and biomolecules are characterized by binding affinities that dictate its effectiveness as an inhibitor.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole have been tested against various cancer cell lines, demonstrating cytotoxic effects .
  • Antimicrobial Properties : The compound has also been investigated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated .

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of pyrazole derivatives found that 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole demonstrated significant inhibitory effects on Plasmodium berghei , suggesting its potential as a lead compound for developing new antimalarial therapies.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition capabilities of this compound against key metabolic enzymes in pathogenic organisms. Results indicated that it effectively reduced enzyme activity, leading to impaired growth and proliferation of target cells .

Q & A

How can synthetic routes for 5-amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile be optimized to improve yield and purity?

Basic Research Question
The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via Vilsmeier–Haack reactions. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (0–50°C), and catalysts like triethylamine. For instance, highlights that cooling to 0°C during azide addition minimizes side reactions, while flash chromatography with cyclohexane/ethyl acetate gradients (0–25%) ensures purity . Optimizing stoichiometry of reagents (e.g., 7.5 equivalents of azido(trimethyl)silane) and reaction time (16 hours) can enhance yields up to 88% .

What spectroscopic methods are most effective for structural confirmation of this pyrazole-carbonitrile derivative?

Basic Research Question
1H and 13C NMR are critical for confirming the pyrazole backbone and substituent positions. For example, the singlet at δ 7.54 ppm in 1H NMR corresponds to the pyrazole C5 proton, while the nitrile group’s absence in NMR (due to quadrupolar relaxation) requires IR confirmation at ~2231 cm⁻¹ . X-ray crystallography (as in and ) resolves regiochemistry, such as the bromophenyl ring’s orientation relative to the amino group .

How does the bromine substituent on the phenyl ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The 3-bromo substituent enables Suzuki–Miyaura or Ullmann couplings for functionalization. shows that bromine’s electronegativity increases oxidative addition efficiency with Pd catalysts compared to chloro or fluoro analogs. However, steric hindrance from the 3-position may reduce coupling yields compared to para-substituted derivatives . Computational studies (e.g., DFT in ) can predict charge distribution and guide catalyst selection .

What computational strategies are recommended to model this compound’s interactions with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) paired with quantum chemical calculations (DFT at B3LYP/6-31G* level) can predict binding affinities to enzymes like carbonic anhydrase or cyclooxygenase ( ). Focus on the nitrile and amino groups, which often form hydrogen bonds with active-site residues . emphasizes analyzing frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential in inhibitor design .

How can conflicting bioactivity data from different studies be reconciled?

Advanced Research Question
Contradictions in biological activity (e.g., antifungal vs. ineffective results) may arise from assay conditions (e.g., pH, cell lines) or impurities. For example, notes that residual solvents like DMF in synthesized batches can inhibit enzyme activity. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., CLSI guidelines). Additionally, consider stereoelectronic effects: the 3-bromophenyl group’s orientation ( ) may alter binding in chiral environments .

What crystallographic techniques are suitable for determining this compound’s solid-state structure?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. and demonstrate that slow evaporation from methanol yields diffraction-quality crystals. Key parameters include space group assignment (e.g., monoclinic P21/c) and refinement of thermal displacement parameters. For unstable crystals, low-temperature data collection (100 K) minimizes decay . Compare experimental bond lengths (e.g., C–Br ≈ 1.89 Å) with DFT-optimized geometries to validate computational models .

How can multi-component reactions (MCRs) be leveraged to synthesize analogs of this compound?

Advanced Research Question
MCRs like the Gewald or Hantzsch reactions enable rapid diversification. details a one-pot synthesis of dihydropyrano[2,3-c]pyrazoles using ethyl acetoacetate, hydrazine, and aldehydes. For the target compound, substituting aldehydes with 3-bromophenylacetylene could introduce alkyne moieties for click chemistry . Monitor regioselectivity via LC-MS to avoid byproducts from competing pathways.

What strategies mitigate decomposition during storage or handling?

Basic Research Question
The nitrile group is prone to hydrolysis under humid conditions. Store the compound in anhydrous DMSO or under argon at –20°C. recommends avoiding prolonged exposure to light, as UV irradiation can cleave the C–Br bond . TGA analysis ( ) shows thermal stability up to 150°C, suggesting lyophilization is viable .

How does the methyl group at position 3 affect tautomeric equilibria in solution?

Advanced Research Question
The 3-methyl group sterically stabilizes the 1H-pyrazole tautomer over the 2H-form, as shown by NMR solvent studies ( ). In DMSO-d6, the NH2 proton at δ 6.07 ppm remains sharp, indicating minimal tautomerization . IR spectroscopy (e.g., NH2 stretches at 3418 cm⁻¹) and computational NBO analysis can quantify tautomeric populations .

What in silico tools predict the compound’s ADMET properties for preclinical studies?

Advanced Research Question
Use SwissADME or ADMETLab to estimate bioavailability (%ABS = 65–80%) and blood-brain barrier penetration (low, due to polar nitrile). notes potential carbonic anhydrase inhibition, requiring hERG liability checks . MD simulations (GROMACS) can model membrane permeation, leveraging the compound’s logP (~2.1) from ACD/Labs predictions.

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